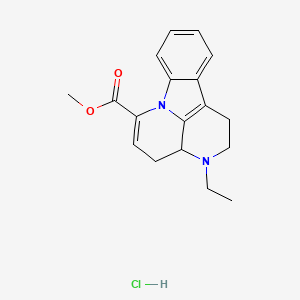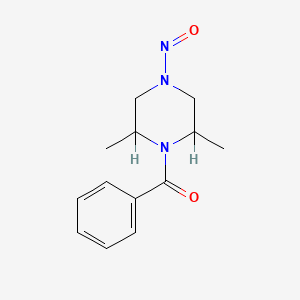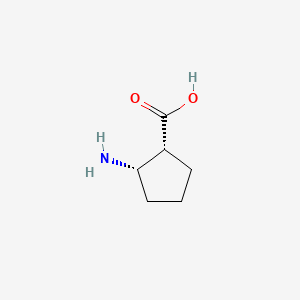
(1r,2s)-2-氨基环戊烷羧酸
描述
Molecular Structure Analysis
The molecular structure of “(1r,2s)-2-Aminocyclopentanecarboxylic acid” has been studied using X-ray diffraction . The compound crystallizes in specific space groups with defined cell parameters . Adjacent molecules are linked by a series of N–H···O=C hydrogen bonds to form β-sheet like structures .
Physical And Chemical Properties Analysis
“(1r,2s)-2-Aminocyclopentanecarboxylic acid” is a solid at room temperature . Its molecular weight is 165.62 . The compound’s InChI code is 1S/C6H11NO2.ClH/c7-5-3-1-2-4 (5)6 (8)9;/h4-5H,1-3,7H2, (H,8,9);1H/t4-,5+;/m1./s1 .
科学研究应用
抗真菌活性和酶促合成
(1R,2S)-2-氨基环戊烷羧酸,也称为顺戊菌素,因其天然存在和新颖的生物活性而备受关注。它在抗真菌应用中显示出前景,特别是在对抗白色念珠菌、新隐球菌和全身性念珠菌感染方面。已经开发出酶促策略以对映体纯的形式制备它。此外,结构优化导致具有优异抗真菌功效的衍生物。环戊烷 β-氨基酸部分是顺戊菌素的关键元素,也在具有显着药理性质的较大分子中发现,例如抗生素阿米普霉素 (Forró & Fülöp, 2016).
对细胞呼吸和氨基酸代谢的影响
对 1-氨基环戊烷羧酸 (ACPC) 的研究表明,它对大鼠组织中的细胞呼吸没有显着影响。此外,它不发生脱羧、转氨或氧化,也不改变其他氨基酸的代谢。这表明 ACPC 在细胞内保持完整,不会产生代谢副产物 (Berlinguet et al., 1962).
在合成和结构分析中的应用
包括 1-氨基-2-羟基环戊烷羧酸在内的天然氨基酸结构类似物的合成,突出了 (1r,2s)-2-氨基环戊烷羧酸在创建具有抗肿瘤性质的化合物中的潜力。与丝氨酸和苏氨酸的相似性,以及已知抗肿瘤剂的结构特征的存在,进一步强调了其在药物化学中的重要性 (Huddle & Skinner, 1971).
在癌症检测中的潜力
羧基标记的 11C-1-氨基环戊烷羧酸 (11C-ACPC) 用于癌症检测的发展是一项显着的应用。它作为核医学扫描技术在人类中定位肿瘤的潜在应用,表明其在诊断研究中的重要性 (Hayes et al., 1976).
安全和危害
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
未来方向
作用机制
Mode of Action
The exact mode of action of (1R,2S)-2-Aminocyclopentanecarboxylic acid is not well-understood. As an amino acid, it may interact with its targets in a similar manner to other amino acids, possibly acting as a substrate, inhibitor, or modulator of enzymatic activity. The stereochemistry of the compound could also play a role in its interactions with its targets .
Pharmacokinetics
The pharmacokinetics of (1R,2S)-2-Aminocyclopentanecarboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As an amino acid, it is likely to be absorbed in the gut and distributed throughout the body via the bloodstream. It may be metabolized by various enzymes and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (1R,2S)-2-Aminocyclopentanecarboxylic acid. For example, the pH of the environment could affect the ionization state of the compound, potentially influencing its absorption and distribution. The temperature could affect the rate of enzymatic reactions involving the compound .
属性
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2s)-2-Aminocyclopentanecarboxylic acid | |
CAS RN |
122672-46-2, 37910-65-9 | |
| Record name | Cispentacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cispentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cispentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CISPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CISPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of cispentacin?
A1: Cispentacin possesses the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. While specific spectroscopic data is not provided in the provided abstracts, NMR analysis is mentioned as a technique employed to study structural characteristics of cispentacin derivatives .
Q2: How does the structure of cispentacin influence its activity?
A2: While the provided research doesn't delve into the specific mechanism of action of cispentacin, it highlights that the cyclopentane β-amino acid moiety is crucial for its antifungal activity . The rigid structure of the cyclopentane ring likely restricts conformational flexibility, contributing to its binding specificity. Additionally, researchers have explored the synthesis and activity of cispentacin analogs. For example, introducing a methylene group at the 4-position of the cyclopentane ring led to the development of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (Icofungipen), which exhibits even greater antifungal efficacy compared to cispentacin itself .
Q3: Can cispentacin be incorporated into larger peptide structures?
A3: Yes, cispentacin has been successfully incorporated into larger peptide structures, specifically foldamers designed to mimic protein β-sheets . One study replaced specific α-amino acid residues within a β-sheet model with cispentacin. It was observed that incorporating cispentacin in this manner allowed the foldamer to maintain its β-sheet structure and exhibit protein-like thermal denaturation behavior . This highlights its potential as a building block for designing peptides with specific structural and potentially functional properties.
Q4: Are there any enzymatic approaches to synthesize cispentacin?
A4: Yes, enzymatic strategies have been developed to produce enantiomerically pure cispentacin . These methods can be categorized into indirect and direct strategies and offer advantages in terms of stereocontrol and environmental friendliness compared to traditional chemical synthesis.
Q5: Have there been any computational studies on cispentacin?
A5: While the provided abstracts do not specify computational studies directly on cispentacin, molecular dynamics simulations were utilized to understand the structural implications of incorporating cispentacin and its analogs into foldameric β-sheets . This suggests that computational tools are valuable for exploring the structural behavior and potential interactions of cispentacin-containing peptides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



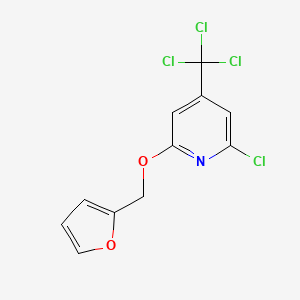
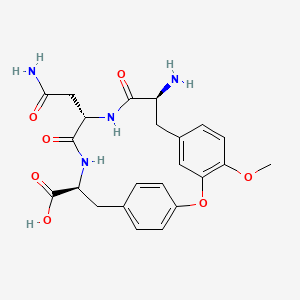
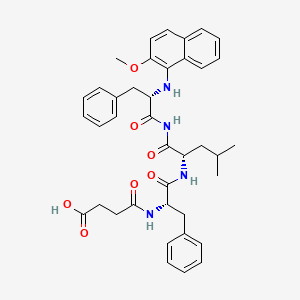


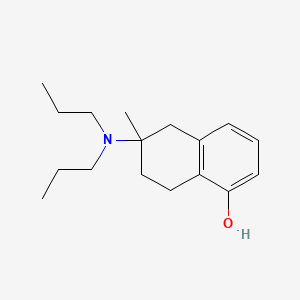
![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

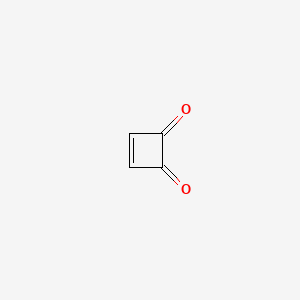
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
